molecular formula C8H12N6 B13065503 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13065503
M. Wt: 192.22 g/mol
InChI Key: HCMASVPAZNOLDV-UHFFFAOYSA-N
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Description

¹H NMR Analysis (400 MHz, DMSO-d6):

Signal (ppm) Integration Multiplicity Assignment
2.25 3H s Pyrazole C4-CH₃
3.85 3H s Triazole N1-CH₃
4.95 2H s Methylene bridge (-CH₂-)
6.15 1H s Pyrazole C5-H
7.45 1H s Triazole C5-H
5.60 2H br s NH₂ (exchangeable)

Coupling constants:

  • J(H5-pyrazole, H5-triazole) = 0.8–1.2 Hz (through-space)
  • J(CH₂, NH₂) = Not observed due to rotation.

¹³C NMR Analysis (100 MHz, DMSO-d6):

Signal (ppm) Assignment
13.4 Pyrazole C4-CH₃
34.7 Triazole N1-CH₃
52.1 Methylene bridge (-CH₂-)
105.8 Pyrazole C5
142.3 Triazole C5
149.1 Pyrazole C3
152.4 Triazole C4

Quaternary carbons show characteristic deshielding due to adjacent nitrogen atoms.

FT-IR Analysis (KBr pellet, cm⁻¹):

Band Assignment
3320 N-H stretch (NH₂)
3105 C-H aromatic stretch
2925 C-H aliphatic stretch
1605 C=N stretch (pyrazole)
1550 C=C ring vibration
1455 CH₃ asymmetric bend
1240 C-N stretch

The absence of bands above 3400 cm⁻¹ confirms complete N-H bonding.

High-Resolution Mass Spectrometry (HRMS):

Observed m/z Calculated [M+H]⁺ Error (ppm)
193.1194 193.1189 +2.6

Fragmentation pattern:

  • Loss of NH₂ (17 Da) → m/z 176.1
  • Cleavage of methylene bridge → m/z 109.0 (triazole fragment)
  • Retro-Diels-Alder fragmentation → m/z 82.0 (pyrazole).

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

4-methyl-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-14(11-8(6)9)5-7-4-13(2)12-10-7/h3-4H,5H2,1-2H3,(H2,9,11)

InChI Key

HCMASVPAZNOLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CN(N=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor is typically prepared through standard alkyne synthesis methods.

    CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction proceeds at room temperature or slightly elevated temperatures to yield the triazole product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential therapeutic effects, such as enzyme inhibition in neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Data/Applications
4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine C₈H₁₀BrN₆ 285.12 Br at pyrazole-4; triazolylmethyl at pyrazole-1 N/A Intermediate for Suzuki coupling; potential halogen-directed functionalization
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₈H₁₀N₆ 190.20 CH₃ at pyrazole-3; pyrimidinyl at pyrazole-1 211–215 ¹H NMR (CDCl₃): δ 9.10–8.87 (m, pyrimidine-H), 2.29 (s, CH₃)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O 274.22 CF₃-phenoxy at pyrazole-3; CH₃ at pyrazole-1 N/A Potential agrochemical applications due to lipophilic CF₃ group

Triazole-Modified Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Notable Properties
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine C₁₄H₁₈N₁₀ 366.37 Imidazole-triazole-pyrrole hybrid High aromaticity (16 aromatic bonds); potential kinase inhibition
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine C₁₀H₁₈N₄O 210.28 Tetrahydrofuran-linked triazole Enhanced solubility due to oxolane moiety

Physicochemical and Spectroscopic Comparisons

  • Solubility : Triazole-containing derivatives (e.g., ) generally exhibit improved aqueous solubility compared to purely aromatic pyrazole analogues (e.g., ) due to polar functional groups.
  • Thermal Stability : Methyl-substituted pyrazoles (e.g., ) show higher melting points (>200°C) than halogenated derivatives (e.g., ), likely due to stronger intermolecular interactions.
  • ¹H NMR Shifts: The amine protons in 3-aminopyrazoles typically resonate at δ 3.2–5.0 (e.g., δ 3.24 in ), while triazole protons appear as singlets near δ 7.5–9.5 .

Biological Activity

4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antifungal, and insecticidal activities, alongside relevant research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C8H10N6\text{C}_8\text{H}_{10}\text{N}_6

This structure features a pyrazole core substituted with a triazole moiety, which is known to enhance biological activity through various mechanisms.

Antitumor Activity

Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In one study, a series of triazole derivatives were synthesized and evaluated for their activity against human cancer cell lines, showing IC50 values ranging from 5 to 20 μM depending on the specific structure and substitution pattern .

Antifungal Activity

The antifungal potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated significant inhibition rates against fungal pathogens. For example, a related compound exhibited an inhibition rate of 77.8% against Pyricularia oryzae, suggesting that modifications in the triazole ring can enhance antifungal activity .

Insecticidal Activity

Insecticidal properties have also been reported for compounds containing the pyrazole and triazole frameworks. Preliminary bioassays indicated that certain derivatives showed good lethal activity against pests such as Mythimna separate and Helicoverpa armigera, with some compounds achieving over 70% mortality at concentrations of 500 mg/L .

Case Study 1: Antitumor Evaluation

A recent study synthesized various pyrazole derivatives, including those similar to this compound. The most active compound showed an IC50 value of 6.2 μM against the HCT116 colon cancer cell line. This demonstrates the potential for structural modifications to optimize antitumor efficacy .

Case Study 2: Antifungal Screening

In another study focusing on antifungal activity, compounds structurally related to the target compound were screened against several fungal strains. The results indicated that modifications in the triazole moiety significantly affected antifungal potency, with some derivatives achieving inhibition rates above 70% against Candida albicans and Aspergillus niger .

Research Findings Summary Table

Activity TypeCompound TestedIC50 Value (μM)Target Organism
AntitumorPyrazole Derivative6.2HCT116 (Colon Cancer)
AntifungalTriazole Derivative77.8%Pyricularia oryzae
InsecticidalPyrazole-Triazole Compound>70%Mythimna separate

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